LogP Comparison: Bromo vs. Chloro vs. Unsubstituted Phenyl Tetrahydropyran
The computed LogP for 4-(4-bromophenyl)tetrahydropyran is 3.34, higher than the 4-chlorophenyl analog (LogP 3.23) and significantly higher than the unsubstituted 4-phenyltetrahydropyran (LogP ~2.3–2.58) . This ~0.11 log unit increase versus the chloro analog and ~0.8–1.0 log unit increase versus the unsubstituted phenyl analog translates to measurably greater lipophilicity, which influences organic solvent solubility, reverse-phase chromatographic retention, and potentially membrane permeability in biological assays .
| Evidence Dimension | Octanol-water partition coefficient (LogP, computed) |
|---|---|
| Target Compound Data | LogP = 3.34 |
| Comparator Or Baseline | 4-(4-Chlorophenyl)tetrahydropyran: LogP = 3.23; 4-Phenyltetrahydropyran: LogP ~2.3–2.58 (XlogP) |
| Quantified Difference | ΔLogP = +0.11 vs. chloro analog; +0.8–1.0 vs. unsubstituted phenyl analog |
| Conditions | Computed by XLogP3 (PubChem) and vendor-provided computational data |
Why This Matters
Higher lipophilicity directly affects compound handling (solvent selection for reactions), purification (chromatographic retention time), and potential bioactivity (membrane partitioning), making the bromo compound the preferred choice when increased logP is desired for a synthetic intermediate.
